3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound integrates a pyridine moiety with a dioxaborolane group, which is significant for its reactivity and utility in various synthetic pathways.
The compound can be classified under the categories of:
The synthesis of 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves multi-step reactions. Key methods include:
The synthesis requires careful control of reaction conditions (temperature, solvents) and often utilizes protecting groups to prevent unwanted side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of intermediates and final products.
The molecular formula for 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is .
Key structural features include:
The compound can participate in various chemical reactions typical of boron-containing compounds:
Reaction conditions such as solvent choice (e.g., aqueous vs. organic), temperature control, and catalyst selection (e.g., palladium catalysts for Suzuki reactions) are critical for optimizing yields and selectivity.
The mechanism of action for 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile involves interaction with specific biological targets. Its design suggests potential activity as an orexin receptor antagonist.
Studies indicate that compounds with similar structures may modulate neurotransmitter systems by competing with natural ligands at receptor sites . This interaction could lead to therapeutic effects in conditions such as sleep disorders or obesity.
The compound shows promise in several scientific applications:
Pinacol boronic esters (exemplified by 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) have revolutionized synthetic methodologies since their popularization in the 1990s. Their stability toward chromatographic purification and atmospheric handling, coupled with controlled reactivity in palladium-catalyzed cross-couplings, addressed longstanding limitations of boronic acids, which often suffered from protodeboronation or trimerization. Early applications focused on arylboron compounds, but the 2000s witnessed expansion to heteroarylboronic esters—particularly pyridinyl derivatives—due to their prevalence in pharmaceuticals. The synthesis of pyridine-containing pinacol boronates initially faced challenges, such as regioselective functionalization and product instability. For example, N-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CID: 49760417) required tailored palladium catalysts to suppress undesired N-coordination during coupling [7].
Structural Diversification: Advances in iridium-catalyzed C–H borylation enabled direct functionalization of pyridine cores, leading to compounds like 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile (CAS: 1346708-12-0) and its meta-benzonitrile isomer. This method allowed access to previously inaccessible 4-borylated pyridines, as traditional lithiation-borylation struggled with this regiochemistry [3] [6].
Functional Group Tolerance: Modern variants incorporate diverse pharmacophores, such as the hydroxyindane in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol (CAS: 1613147-47-9), which merges a boronic ester with a chiral alcohol for asymmetric synthesis [5]. Similarly, 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1040377-08-9) demonstrates tolerance for polar protic groups, enabling conjugation with biomolecules [9].
Table 1: Evolution of Key Tetramethyl-1,3,2-Dioxaborolane Heterocycles
Compound | CAS Number | Molecular Formula | Notable Feature |
---|---|---|---|
N-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide | Not specified | C₁₃H₁₉BN₂O₃ | Early example with amide stabilization |
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol | 1613147-47-9 | C₁₅H₂₁BO₃ | Chiral alcohol-boronate hybrid |
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | 1040377-08-9 | C₁₁H₁₉BN₂O₃ | Polar hydroxyalkyl tether |
The pyridyloxy methyl linker (–OCH₂–) in 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile serves as a conformationally flexible spacer that decouples the electronic properties of the pyridine and benzonitrile moieties. This design is critical in medicinal chemistry, where such linkers balance metabolic stability and target binding. The oxygen atom mitigates electron withdrawal from the pyridine, preserving the boronic ester’s reactivity, while the methylene group (–CH₂–) provides torsional freedom for optimal pharmacophore positioning [2] [6].
pH-Responsive Drug Delivery: Pyridyloxy methyl groups feature prominently in cleavable linkers for antibody-drug conjugates (ADCs). While acylhydrazones (e.g., in cBR96-Dox ADC) leverage acidic pH for hydrolysis, the ether linkage in our target compound offers superior stability at physiological pH (t₁/₂ > 24 h). This inertness prevents premature drug release in circulation, making it suitable for intracellular activation in lysosomal compartments (pH 4.5–5.0), where enzymatic or acidic cleavage may occur [2].
Benzonitrile as a Versatile Handle: The meta-cyano group in 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile serves dual roles:
Table 2: Isomeric Pyridine-Benzonitrile Boronic Esters
Isomer | CAS Number | SMILES Notation | Distinguishing Property |
---|---|---|---|
3-(((4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile | 1346708-13-1 | N#CC1=CC=CC(COC2=NC=CC(B3OC(C)(C)C(C)(C)O3)=C2)=C1 | Meta-CN; Tₘ = 98–102°C [4] |
4-(((4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile | 1346708-14-2 | N#CC1=CC=C(COC2=NC=CC(B3OC(C)(C)C(C)(C)O3)=C2)C=C1 | Para-CN; higher polarity [3] |
2-(((4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile | 1346708-12-0 | N#CC1=CC=CC=C1COC2=NC=CC(B3OC(C)(C)C(C)(C)O3)=C2 | Ortho-CN; sterically hindered [6] |
The ortho, meta, and para benzonitrile isomers exhibit distinct physicochemical behaviors. The meta isomer’s symmetrical electronic distribution optimizes crystal packing (mp 98–102°C), while the ortho variant suffers from steric congestion between the nitrile and pyridyloxy groups, reducing rotational freedom and potentially impairing binding in constrained enzyme pockets [4] [6]. Conversely, the para isomer’s linear configuration enhances solubility in aqueous-organic mixtures, advantageous for biochemical assays [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0